

Application Note: Comprehensive Characterization of 4-(Pyrrolidine-1-sulfonyl)-benzoic acid

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Compound of Interest

Compound Name: 4-(Pyrrolidine-1-sulfonyl)-benzoic acid

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Abstract

This document provides a comprehensive technical guide detailing the analytical methodologies for the complete characterization of **4-(Pyrrolidine-1-sulfonyl)-benzoic acid**. As a key building block in medicinal chemistry, analogous to established uricosuric agents like Probenecid, its structural integrity, purity, and physicochemical properties are paramount for its application in drug discovery and development.^[1] This guide is intended for researchers, analytical scientists, and quality control professionals, offering a suite of validated protocols from spectroscopic identification to chromatographic purity and definitive structural elucidation.

Introduction and Molecular Overview

4-(Pyrrolidine-1-sulfonyl)-benzoic acid is an organic compound featuring a benzoic acid moiety, a sulfonamide linker, and a pyrrolidine ring.^{[2][3]} This unique combination of functional groups makes it a valuable intermediate in the synthesis of novel therapeutic agents. The sulfonamide group, in particular, is a well-established pharmacophore found in a wide array of drugs, including antimicrobial and anticancer agents.^{[4][5]} The carboxylic acid provides a handle for further chemical modification, while the pyrrolidine ring can influence solubility and binding characteristics.

Given its potential role in pharmaceutical development, a rigorous and multi-faceted analytical approach is essential to establish its identity, purity, and stability. This guide outlines an integrated workflow, explaining the causality behind each experimental choice to ensure a thorough and reliable characterization.

Physicochemical Properties Summary

Property	Value	Source
CAS Number	19580-33-7	[2] [6]
Molecular Formula	C ₁₁ H ₁₃ NO ₄ S	[2] [3]
Molecular Weight	255.29 g/mol	[2]
Monoisotopic Mass	255.05653 Da	[3]
Melting Point	~225 °C	[2]
Predicted pKa	3.59 ± 0.10	[2]

Integrated Analytical Workflow

A complete characterization of a pharmaceutical intermediate like **4-(Pyrrolidine-1-sulfonyl)-benzoic acid** relies on the synergistic application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined data deliver a comprehensive profile of the molecule. The following workflow illustrates a logical progression from initial identity confirmation to in-depth structural and purity analysis.

Caption: Integrated workflow for the characterization of **4-(Pyrrolidine-1-sulfonyl)-benzoic acid**.

Spectroscopic Characterization Protocols

Spectroscopic methods provide fundamental information about the molecule's structure, from its constituent functional groups to the precise connectivity of its atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of key functional groups (carboxylic acid, sulfonamide, aromatic ring, pyrrolidine).

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, providing a molecular "fingerprint".[\[7\]](#)

Protocol:

- Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR anvil to ensure good contact.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Perform an ATR correction using the instrument software.
- Data Interpretation: Analyze the spectrum for characteristic absorption bands.

Expected Data:

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Type
Carboxylic Acid O-H	3300-2500 (broad)	Stretching
Carboxylic Acid C=O	1720-1680	Stretching
Sulfonamide S=O	1350-1310 & 1160-1120	Asymmetric & Symmetric Stretching
C-N (Pyrrolidine)	1250-1020	Stretching
C-H (Aromatic)	3100-3000	Stretching
C=C (Aromatic)	1600-1450	Ring Stretching
C-H (Aliphatic)	2980-2850	Stretching

Note: The presence of strong, characteristic peaks for the sulfonamide S=O stretches and the broad carboxylic acid O-H band are strong indicators of the correct structure.[7][8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, enabling the determination of the elemental composition.[9]

Protocol:

- Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
- Sample Preparation:
 - Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
 - Dilute the stock solution to approximately 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium

hydroxide (for negative ion mode).

- Data Acquisition:

- Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Acquire data in both positive ($[\text{M}+\text{H}]^+$) and negative ($[\text{M}-\text{H}]^-$) ion modes over a mass range of m/z 100-500.

- Data Interpretation:

- Positive Mode: Expect to observe the protonated molecule at m/z 256.0638 $[\text{M}+\text{H}]^+$.
- Negative Mode: Expect to observe the deprotonated molecule at m/z 254.0492 $[\text{M}-\text{H}]^-$.^[3]
- Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm provides high confidence in the elemental formula ($\text{C}_{11}\text{H}_{13}\text{NO}_4\text{S}$).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide definitive confirmation of the molecular structure, including the connectivity and chemical environment of all hydrogen and carbon atoms.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The resonance frequency of a nucleus is influenced by its local chemical environment, providing detailed structural information.^[10]

Protocol:

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. (DMSO-d₆ is chosen for its ability to dissolve both the carboxylic acid and the sulfonamide, and to allow observation of the acidic proton).
- Data Acquisition:
 - Acquire a ¹H NMR spectrum.

- Acquire a ^{13}C NMR spectrum.
- (Optional but recommended) Acquire 2D NMR spectra (e.g., COSY, HSQC) to confirm assignments.
- Data Interpretation: Assign the observed signals to the corresponding nuclei in the molecule.

Predicted NMR Data (in DMSO-d₆):

^1H NMR	Predicted Shift (ppm)	Multiplicity	Integration	Assignment
Carboxylic Acid	~13.0	broad s	1H	-COOH
Aromatic	~8.15	d	2H	Protons ortho to -COOH
Aromatic	~7.95	d	2H	Protons ortho to -SO ₂ -
Pyrrolidine	~3.25	t	4H	-CH ₂ -N-SO ₂ -
Pyrrolidine	~1.80	m	4H	-CH ₂ -CH ₂ -

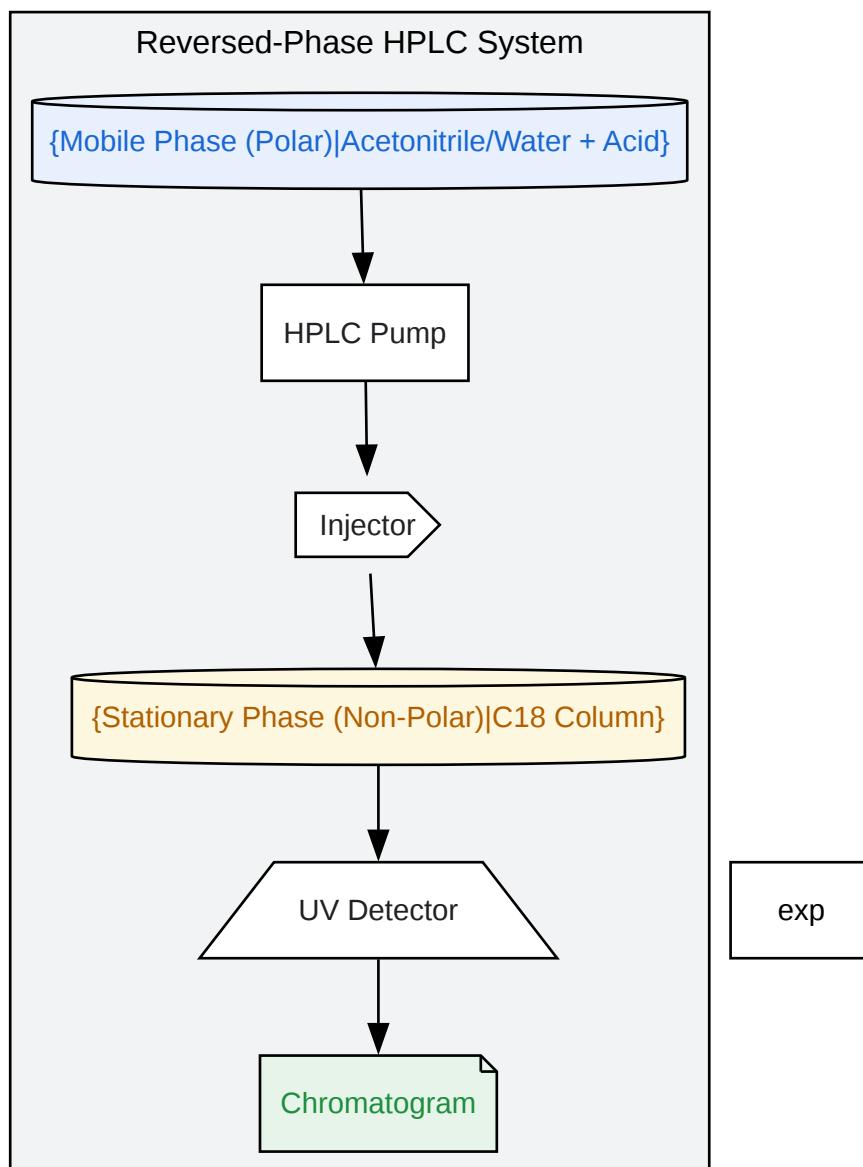
^{13}C NMR	Predicted Shift (ppm)	Assignment
Carboxylic Acid	~166	-C=O
Aromatic	~144	C-SO ₂
Aromatic	~135	C-COOH
Aromatic	~130	CH (ortho to -COOH)
Aromatic	~127	CH (ortho to -SO ₂)
Pyrrolidine	~48	-CH ₂ -N-SO ₂ -
Pyrrolidine	~25	-CH ₂ -CH ₂ -

Note: The exact chemical shifts may vary slightly. The splitting patterns (e.g., two doublets in the aromatic region) and integration values are critical for confirming the 1,4-disubstituted

benzene ring.[10][11]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of pharmaceutical compounds and quantifying impurities.[12][13]



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Caption: Principle of Reversed-Phase HPLC for purity analysis.

Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Assay

Objective: To determine the purity of **4-(Pyrrolidine-1-sulfonyl)-benzoic acid** and quantify any related impurities.

Principle: The sample is separated on a non-polar stationary phase (C18) with a polar mobile phase. The low pH of the mobile phase suppresses the ionization of the carboxylic acid, ensuring good peak shape and retention. Purity is determined by comparing the area of the main peak to the total area of all peaks detected.[14]

Instrumentation and Conditions:

Parameter	Recommended Setting	Rationale
HPLC System	Gradient-capable with UV Detector	Allows for separation of impurities with different polarities.
Column	C18, 250 mm x 4.6 mm, 5 µm	Standard reversed-phase column for small molecules. [15] [16]
Mobile Phase A	0.1% Phosphoric Acid in Water	Acidifier to ensure the carboxylic acid is protonated. [17]
Mobile Phase B	Acetonitrile	Organic modifier for elution.
Gradient	0-20 min: 30% to 80% B; 20-25 min: 80% B; 25-30 min: 30% B	A gradient ensures elution of both polar and non-polar impurities.
Flow Rate	1.0 mL/min	Standard analytical flow rate. [16]
Column Temp.	30 °C	Ensures reproducible retention times.
Detection	UV at 240 nm	Wavelength near the absorbance maximum for the benzene ring. [14]
Injection Vol.	10 µL	
Sample Diluent	Acetonitrile/Water (50:50)	

Procedure:

- Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of ~0.5 mg/mL.
- Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

- Analysis:
 - Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
 - Inject a diluent blank to ensure no system peaks interfere.
 - Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking for retention time consistency and peak area reproducibility).
 - Inject the sample solution.
- Calculation: Calculate the purity by area percent:
 - $\% \text{ Purity} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$

Thermal and Structural Analysis

These techniques provide information on the bulk properties and the definitive three-dimensional structure of the compound.

Thermal Analysis (DSC/TGA)

Objective: To determine the melting point, thermal stability, and decomposition profile of the material.

Principle:

- Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting points, phase transitions, and purity.[18][19][20]
- Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition patterns.[21][22]

Protocol:

- Instrumentation: Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.

- Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic pan (for TGA).
- Data Acquisition:
 - Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from 30 °C to 350 °C. [\[21\]](#)
- Data Interpretation:
 - DSC: An endothermic peak corresponding to the melting point should be observed. For this compound, it is expected around 225-230 °C.[\[2\]](#)[\[21\]](#) The sharpness of the peak is an indicator of purity.
 - TGA: The TGA curve will show the temperature at which significant weight loss (decomposition) begins. This provides an upper limit for the thermal stability of the compound.

Single Crystal X-ray Crystallography

Objective: To unambiguously determine the three-dimensional atomic structure, including bond lengths, bond angles, and absolute configuration.

Principle: When a beam of X-rays is directed at a single, well-ordered crystal, the X-rays are diffracted in a specific pattern. Mathematical analysis of this diffraction pattern allows for the reconstruction of the electron density map of the molecule, revealing the precise position of each atom.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#) This is the most powerful method for absolute structure determination.[\[27\]](#)

Protocol:

- Crystal Growth (Rate-Limiting Step): High-quality single crystals are required.[\[27\]](#) This is typically achieved by slow evaporation of a saturated solution of the compound from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane). Crystals should be at least 20 µm in each dimension.[\[23\]](#)
- Data Collection:

- Mount a suitable crystal on a goniometer head.
- Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.
- Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.[23]
- Structure Solution and Refinement: Use specialized software to solve the phase problem, build a molecular model, and refine it against the experimental data to obtain the final crystal structure.

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